molecular formula C10H14O2 B1235221 Perillic acid (-)

Perillic acid (-)

Cat. No.: B1235221
M. Wt: 166.22 g/mol
InChI Key: CDSMSBUVCWHORP-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perillic acid, also known as 4-isopropenyl-1-cyclohexene-1-carboxylic acid, is a monoterpenoid derived from the oxidation of limonene. It is a naturally occurring compound found in the essential oils of various plants, including citrus fruits. Perillic acid has garnered significant attention due to its potential anticancer and immunomodulatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perillic acid can be synthesized through the microbial oxidation of limonene. The process involves the use of microorganisms such as the yeast Yarrowia lipolytica, which converts limonene to perillic acid under optimized conditions. The reaction typically occurs in a bioreactor with top aeration to minimize terpene volatilization .

Industrial Production Methods: Industrial production of perillic acid often utilizes orange essential oil, a byproduct of the citrus industry, as a raw material. The biotransformation process involves the use of optimized yeast growth media and controlled bioreactor conditions to achieve high yields of perillic acid .

Chemical Reactions Analysis

Types of Reactions: Perillic acid undergoes various chemical reactions, including:

    Oxidation: Perillic acid can be further oxidized to form perillyl aldehyde and other derivatives.

    Reduction: Reduction of perillic acid can yield perillyl alcohol.

    Substitution: Perillic acid can participate in substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like thionyl chloride can be used to convert the carboxylic acid group to an acyl chloride.

Major Products:

    Oxidation: Perillyl aldehyde, perillyl alcohol.

    Reduction: Perillyl alcohol.

    Substitution: Acyl chloride derivatives.

Scientific Research Applications

Perillic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Perillic acid is similar to other monoterpenoids such as:

Uniqueness: Perillic acid stands out due to its dual role as both an anticancer and immunomodulatory agent. Its ability to modulate immune responses and induce apoptosis in cancer cells makes it a unique and valuable compound in scientific research and therapeutic applications.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(4R)-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid

InChI

InChI=1S/C10H14O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,8H,1,3-4,6H2,2H3,(H,11,12)/t8-/m0/s1

InChI Key

CDSMSBUVCWHORP-QMMMGPOBSA-N

SMILES

CC(=C)C1CCC(=CC1)C(=O)O

Isomeric SMILES

CC(=C)[C@@H]1CCC(=CC1)C(=O)O

Canonical SMILES

CC(=C)C1CCC(=CC1)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perillic acid (-)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Perillic acid (-)
Reactant of Route 3
Perillic acid (-)
Reactant of Route 4
Perillic acid (-)
Reactant of Route 5
Perillic acid (-)
Reactant of Route 6
Perillic acid (-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.